rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, cis
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Overview
Description
The compound "rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, cis" is a piperidine derivative known for its significant chemical and biological properties. It consists of a piperidine ring substituted with an amino group and a trifluoromethyl group, combined with a tert-butyl carbamate.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process:
Formation of the Piperidine Ring: Starting with commercially available starting materials, a series of nucleophilic substitution and reduction reactions lead to the formation of the piperidine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic substitution reactions using trifluoromethylation reagents under controlled conditions.
Introduction of the Amino Group: Amination reactions, often using ammonia or amines under catalytic conditions, can introduce the amino group at the desired position.
Formation of the Carbamate: The tert-butyl carbamate is typically introduced via the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
For industrial-scale production, the use of flow chemistry techniques may be employed to enhance efficiency and yield. Optimized conditions involving continuous reactors ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative deamination to form corresponding imines.
Reduction: Hydrogenation reactions can reduce certain functional groups within the molecule.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidative reactions.
Reducing Agents: Like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Nucleophiles: Including amines, alcohols, and thiols, under basic or acidic conditions for substitution reactions.
Major Products
The reactions lead to a variety of products depending on the conditions used, including imines, amines, and substituted piperidines.
Scientific Research Applications
Chemistry: Utilized as a building block in the synthesis of complex molecules due to its versatile functional groups.
Biology: Its derivatives are studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology and pain management.
Industry: Used in the synthesis of fine chemicals and materials science for creating specialized polymers.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets, such as enzymes and receptors. It may modulate enzyme activity by binding to the active site or allosteric sites, thereby influencing the enzyme's function. In receptor interactions, the compound can either activate or inhibit receptor activity, leading to a cascade of cellular responses.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-Amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
tert-Butyl (3S,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
tert-Butyl (3R,4R)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Uniqueness
While similar compounds may share the piperidine ring and trifluoromethyl substituent, rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, cis is unique due to its specific stereochemistry, which influences its biological activity and chemical reactivity, making it particularly valuable in certain research and industrial applications.
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-8-13(14(21)10-22)11-4-6-12(7-5-11)17(18,19)20/h4-7,13-14H,8-10,21H2,1-3H3/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJJYHPRGIOAQC-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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